Hydroxystenozole
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Overview
Description
Preparation Methods
Hydroxystenozole can be synthesized through organic synthesis reactions. One common method involves the hydrogenation of stanozolol, a closely related compound . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
Hydroxystenozole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydroxystenozole has been the subject of scientific research due to its androgenic and anabolic properties
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic steroids.
Industry: Utilized in the synthesis of other steroidal compounds.
Mechanism of Action
Hydroxystenozole exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth and development. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparison with Similar Compounds
Hydroxystenozole is closely related to stanozolol, differing only in hydrogenation (i.e., double bonds and their placement) . Other similar compounds include:
Stanozolol: Another 17α-alkylated derivative of testosterone.
Methandrostenolone: A synthetic anabolic steroid.
Oxandrolone: A synthetic anabolic steroid with a similar structure.
This compound’s uniqueness lies in its specific hydrogenation pattern, which distinguishes it from other similar compounds .
Properties
CAS No. |
19120-01-5 |
---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
OIIHTRLQCQVVQC-OBQKJFGGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5 |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |
5697-57-4 19120-01-5 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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